molecular formula C21H19N5O3 B1225345 5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide

5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide

Cat. No.: B1225345
M. Wt: 389.4 g/mol
InChI Key: XQSPWVRPKGJIDF-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide is a member of 1,3-oxazoles.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of triazole, including compounds similar to 5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide, have been synthesized and tested for antimicrobial activities. Certain derivatives exhibit good to moderate activities against test microorganisms, highlighting the potential of this compound in antimicrobial applications (Bektaş et al., 2007).

Molecular Docking Studies for Anti-Cancer Properties

A study conducted a detailed analysis of the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound . It showed that these derivatives have potential anti-cancer activity, indicating the significance of this compound in cancer research (Karayel, 2021).

Synthesis and Structure Determination

Research focused on the synthesis and structure determination of similar triazole derivatives. Understanding the molecular structure and synthesis of these compounds is crucial for their application in various fields of scientific research, including pharmaceuticals (Kariuki et al., 2022).

Cholinesterase Inhibitory Potential

In a study, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, structurally related to the compound , exhibited excellent cholinesterase inhibitory potential. This indicates possible applications in treating conditions like Alzheimer's disease (Arfan et al., 2018).

Electronic and Spectroscopic Analysis

Studies on derivatives of 1,2,4-triazole for their electronic and spectroscopic properties suggest potential applications in materials science. Understanding these properties is essential for developing new materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyltriazol-4-yl)methyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-14-18(25-26(24-14)16-6-4-3-5-7-16)12-22-21(27)19-20(29-13-23-19)15-8-10-17(28-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,22,27)

InChI Key

XQSPWVRPKGJIDF-UHFFFAOYSA-N

SMILES

CC1=NN(N=C1CNC(=O)C2=C(OC=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=NN(N=C1CNC(=O)C2=C(OC=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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